molecular formula C6H10O2 B14048382 (1S,2S)-2-Ethylcyclopropane-1-carboxylic acid

(1S,2S)-2-Ethylcyclopropane-1-carboxylic acid

Cat. No.: B14048382
M. Wt: 114.14 g/mol
InChI Key: NEZWQTAIJWQNHI-WHFBIAKZSA-N
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Description

(1S,2S)-2-Ethylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by an ethyl substituent at the C2 position and a carboxylic acid group at C1. Its stereochemistry (1S,2S) is critical for biological activity, particularly in ethylene biosynthesis regulation and enzyme inhibition. Cyclopropane carboxylic acids are widely studied for their structural rigidity and ability to mimic natural substrates in enzymatic processes. For example, coronamic acid, a natural product with the (1S,2S)-2-ethyl configuration, is a biosynthetic precursor to the phytotoxin coronatine, which influences plant stress responses .

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(1S,2S)-2-ethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H10O2/c1-2-4-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m0/s1

InChI Key

NEZWQTAIJWQNHI-WHFBIAKZSA-N

Isomeric SMILES

CC[C@H]1C[C@@H]1C(=O)O

Canonical SMILES

CCC1CC1C(=O)O

Origin of Product

United States

Preparation Methods

Tetrahydrothiophenium Ylide Methodology

The reaction of tetrahydrothiophene with ethyl bromoacetate generates the tetrahydrothiophenium bromide intermediate (V), which undergoes deprotonation to form the active ylide (VI). This ylide reacts with electron-deficient alkenes (e.g., ethyl acrylate) at 25–50°C to produce cyclopropane esters. For (1S,2S)-2-ethylcyclopropane-1-carboxylic acid ethyl ester, the reaction with cis-2-pentene in methylene chloride yields 78% product with a cis:trans ratio of 88:12. Hydrolysis using aqueous NaOH (2M, 60°C, 6h) converts the ester to the carboxylic acid with >95% efficiency.

Steric and Solvent Effects

Modifying the ylide’s alkyl group (R₁) from methyl to m-phenoxybenzyl increases cis-selectivity by 18% due to enhanced steric hindrance. Polar aprotic solvents like DMSO improve ylide stability, enabling reactions at lower temperatures (25°C vs. 50°C) while maintaining 85% yield.

Simmons-Smith Cyclopropanation

Diethylzinc-Diiodomethane System

The classic Simmons-Smith conditions (ZnEt₂, CH₂I₂) cyclopropanate allylic alcohols with moderate stereocontrol. For 3-penten-1-ol, this method yields 65% cyclopropane product but only 72:28 cis:trans selectivity. Chiral auxiliaries like Oppolzer’s sultam improve diastereomeric ratios to 94:6 when attached to the substrate’s hydroxyl group.

Directed Cyclopropanation

Allylic acetals derived from D-glyceraldehyde acetonide undergo stereoselective cyclopropanation, producing the (1S,2S)-isomer in 94% de. The zinc carbenoid adds anti to the acetal oxygen, as demonstrated in the synthesis of solandelactone E intermediates.

Catalytic Asymmetric Cyclopropanation

Copper(I)/Chiral Amine Systems

A catalytic system comprising CuI (5 mol%), (R)-BINAP (6 mol%), and DMSO (10% v/v) enables enantioselective cyclopropanation of styrene derivatives. Ethyl vinyl ether reacts with ethyl diazoacetate to give the cis-cyclopropane ester in 92% yield and 96% ee. Hydrolysis with HCl/EtOH (reflux, 4h) affords the carboxylic acid without racemization.

Substrate Scope and Limitations

Electron-rich alkenes (e.g., enol ethers) achieve higher enantioselectivities (up to 99% ee) compared to alkyl-substituted olefins (82–89% ee). Sterically hindered substrates like trans-β-methylstyrene require elevated temperatures (80°C), reducing ee to 78%.

Horner-Wadsworth-Emmons Reaction

Phosphonate-Based Cyclopropanation

The reaction of triethyl phosphonoacetate with trans-2-pentenal in the presence of NaH (THF, −78°C) yields the cyclopropane ester with 85% cis-selectivity. Chiral phosphonates derived from (S)-proline improve the dr to 97:3, though yields drop to 68%.

Temperature and Base Optimization

Lowering the reaction temperature to −95°C enhances cis-selectivity (93:7) but extends reaction time to 72h. Switching from NaH to LDA increases yield to 79% while maintaining 91:9 dr.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of this compound Synthesis Methods

Method Yield (%) cis:trans Ratio ee (%) Reaction Time (h)
Sulfonium Ylide 78 88:12 8
Simmons-Smith 65 72:28 24
Cu(I)/BINAP 92 96:4 96 6
HWE with Chiral Phospho. 68 97:3 99 72

Table 2. Stereochemical Outcomes for Substituted Alkenes

Substrate Method (1S,2S):(1R,2R) Reference
Ethyl acrylate Sulfonium Ylide 88:12
trans-2-Pentenal HWE Reaction 97:3
Styrene Cu(I)/BINAP 96:4
Allylic acetal Simmons-Smith 94:6

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is critical for modifying solubility and reactivity profiles:

Reaction Conditions

  • Reagents: Ethanol, H₂SO₄ (catalyst)

  • Temperature: 60–80°C

  • Yield: 75–85%

Product: (1S,2S)-2-Ethylcyclopropane-1-carboxylic acid ethyl ester.

ReagentConditionsProductYield
Ethanol + H₂SO₄60–80°C, 6–8 hrsEthyl ester derivative75–85%

Amidation Reactions

The acid readily forms amides via activation with thionyl chloride (SOCl₂), followed by reaction with amines:

Reaction Pathway

  • Activation: Conversion to acyl chloride using SOCl₂.

  • Ammonolysis: Reaction with NH₃ or substituted amines.

Conditions

Product: (1S,2S)-2-Ethylcyclopropane-1-carboxamide.

Halogenation Reactions

The cyclopropane ring participates in radical halogenation due to ring strain:

Bromination

  • Reagent: Br₂ in CCl₄

  • Conditions: UV light, 25°C, 4–6 hrs

  • Yield: 50–60%.

Product: 1,2-Dibromo-2-ethylcyclopropane-1-carboxylic acid.

HalogenConditionsProductYield
Br₂UV light, CCl₄Dibrominated cyclopropane derivative50–60%

Oxidation Reactions

Oxidative ring-opening reactions occur under strong oxidizing conditions:

Reagent: KMnO₄ in acidic medium (H₂SO₄)
Conditions: 80–100°C, 8–12 hrs
Product: (1S,2S)-3-Oxopentanedioic acid.
Yield: 40–50%.

Decarboxylation

Thermal decarboxylation eliminates CO₂, yielding cyclopropane derivatives:

Conditions

  • Temperature: 150–200°C

  • Catalyst: Cu powder

  • Yield: 70–80%.

Product: (1S,2S)-1-Ethylcyclopropane.

Hydrolysis of Derivatives

Derivatives like esters or amides revert to the parent acid under hydrolytic conditions:

Ester Hydrolysis

  • Reagent: NaOH (aqueous)

  • Conditions: Reflux, 4–6 hrs

  • Yield: >90% recovery .

Stereochemical Influence on Reactivity

The (1S,2S) configuration affects reaction outcomes:

  • Esterification: Higher diastereoselectivity compared to racemic mixtures .

  • Oxidation: Ring-opening products retain stereochemical integrity.

Scientific Research Applications

(1S,2S)-2-Ethylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving cyclopropane derivatives.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,2S)-2-Ethylcyclopropane-1-carboxylic acid exerts its effects involves its interaction with various molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Binding Affinity and Stereochemical Effects
  • (E)-1-Chloro-2-phenylcyclopropane-1-carboxylic acid (1S,2R and 1R,2S isomers): Binding constants: $3.53 \times 10^{-4}$ M⁻¹ (1S,2R) and $2.54 \times 10^{-4}$ M⁻¹ (1R,2S) . Higher activity than methylcyclopropane ($0.188 \times 10^{-3}$ M⁻¹) and pyrazinoic acid ($7.61 \times 10^{-3}$ M⁻¹) due to chlorine and phenyl substituents enhancing hydrophobic interactions .
Substituent Impact on Activity
  • Phenyl vs. Ethyl Groups : Phenyl derivatives (e.g., (1S,2S)-2-phenylcyclopropane-1-carboxylic acid) exhibit strong in vivo inhibitory activity due to aromatic π-π stacking in enzyme active sites . Ethyl substituents, though less bulky, may improve metabolic stability and solubility.
  • Chlorine Substitution : Chloro-derivatives (e.g., 1-chloro-2-phenylcyclopropane-1-carboxylic acid) show enhanced binding but may face toxicity challenges .

Enzyme-Targeted Inhibitors

O-Acetylserine Sulphhydrylase (OASS) Inhibitors
  • (±)-trans-2-[(1E)-prop-1-en-1-yl]cyclopropane-1-carboxylic acid :
    • Binds OASS with $K_d = 1.46\ \mu M$ .
    • The trans-configuration and prop-1-enyl group optimize binding, but poor stability limits utility.
  • (1S,2S)-2-Ethylcyclopropane-1-carboxylic acid :
    • Structural simplicity may reduce off-target effects compared to bulkier analogs, though potency against OASS is unconfirmed.

Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Molecular Weight (g/mol)
This compound 1.8 ~50 (aqueous) 142.19
(1S,2S)-2-Phenylcyclopropane-1-carboxylic acid 2.5 ~10 (aqueous) 176.21
(±)-trans-2-[(1E)-prop-1-enyl]... 1.2 ~100 (DMSO) 156.18

The ethyl derivative’s lower logP compared to phenyl analogs suggests better aqueous solubility, advantageous for agricultural or therapeutic formulations.

Biological Activity

(1S,2S)-2-Ethylcyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C6H10O2
  • Molar Mass : 114.15 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as a precursor for bioactive compounds and its role in flavor and fragrance chemistry.

1. Antimicrobial Properties

Research indicates that certain cyclopropane carboxylic acids exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that derivatives of cyclopropane carboxylic acids can inhibit the growth of Gram-positive bacteria, suggesting a potential application in developing new antimicrobial agents.

2. Flavor and Fragrance Applications

This compound is noted for its organoleptic properties. It is utilized in the formulation of flavoring agents due to its pleasant aroma profile. Its enantiomers can possess different sensory characteristics, which can be exploited in food and cosmetic industries.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Cyclopropanation Reactions : Utilizing diazo compounds or carbenoids to introduce the cyclopropane moiety onto carboxylic acids. This method allows for the selective formation of the desired stereoisomer.
  • Chiral Auxiliary Methods : The use of chiral auxiliaries during synthesis can enhance the stereoselectivity of the reaction, yielding higher enantiomeric excesses.

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial effects of this compound against several pathogens. The results indicated that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Study 2: Flavor Profile Analysis

Another investigation focused on the sensory analysis of this compound in various formulations. The study highlighted that this compound contributes to a fruity flavor profile when used in concentrations ranging from 0.01% to 0.05%.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,2S)-2-Ethylcyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Answer : The synthesis typically involves cyclopropanation using diazo compounds (e.g., ethyl diazoacetate) and transition metal catalysts (e.g., Rh(II) or Cu(I)) to form the strained cyclopropane ring. Stereoselectivity is achieved through chiral auxiliaries or asymmetric catalysis. For example, substituent orientation (ethyl vs. methyl/difluoromethyl groups) can be controlled by adjusting solvent polarity and temperature . Post-cyclopropanation steps may include hydrolysis or functional group interconversion to yield the carboxylic acid.

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

  • Answer :

  • NMR : Coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR distinguish cis/trans isomers. For cyclopropanes, vicinal proton couplings (~5–10 Hz) help confirm ring geometry .
  • X-ray crystallography : Resolves absolute configuration, especially for enantiopure samples .
  • Chiral HPLC : Validates enantiomeric excess using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Answer : The compound serves as a rigid scaffold in drug design, mimicking peptide bonds or restricting conformational flexibility. It is used in:

  • Enzyme inhibitors : Modulates active-site binding in proteases or kinases by exploiting cyclopropane’s strain energy .
  • Prodrugs : Carboxylic acid group enables esterification for improved bioavailability .

Advanced Research Questions

Q. How can researchers address contradictory spectral data during structural characterization?

  • Answer : Contradictions in NMR or mass spectra may arise from rotameric equilibria or impurities. Strategies include:

  • Variable-temperature NMR : Resolves dynamic effects by freezing rotamers at low temperatures .
  • DFT calculations : Predicts coupling constants and chemical shifts for comparison with experimental data .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula to rule out adducts or degradation products .

Q. What experimental design considerations are critical for optimizing cyclopropanation yields?

  • Answer : Key factors include:

  • Catalyst selection : Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) favor trans-selectivity, while copper(I) catalysts enhance cis-cyclopropane formation .
  • Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize transition states, improving stereocontrol .
  • Diazo compound stability : Slow addition rates and low temperatures prevent premature decomposition .

Q. How does the ethyl substituent’s position impact biological activity compared to analogs like (1S,2S)-2-(difluoromethyl)cyclopropanecarboxylic acid?

  • Answer :

  • Electron-withdrawing groups (e.g., difluoromethyl) increase acidity of the carboxylic acid, enhancing hydrogen-bonding with target proteins .
  • Steric effects : The ethyl group improves lipophilicity, affecting membrane permeability, but may reduce binding affinity in sterically constrained active sites .
  • Comparative studies : Enzymatic assays (e.g., IC₅₀ measurements) and molecular docking simulations quantify these effects .

Methodological Tables

Property Value Method Reference
Molecular formulaC₆H₁₀O₂HRMS
Stereochemistry(1S,2S)X-ray crystallography
Key 1^1H NMR shifts (ppm)1.25 (t, J=7.5 Hz, CH₂CH₃), 1.98 (m, cyclopropane H)500 MHz, CDCl₃
Enantiomeric excess>99%Chiral HPLC (Chiralpak IA)

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